molecular formula C19H15NO3 B2436078 2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one CAS No. 361166-50-9

2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2436078
CAS No.: 361166-50-9
M. Wt: 305.333
InChI Key: HNJRSNVHGFAAFV-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one is a complex organic compound that combines the structural features of tetrahydroquinoline and chromenone. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one typically involves the condensation of 1,2,3,4-tetrahydroquinoline with a chromenone derivative under specific reaction conditions. One common method involves the use of acetonitrile as a solvent and glyoxylic acid monohydrate as a reagent. The reaction mixture is stirred at room temperature for an extended period, often 48 hours, to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline and chromenone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinoline and chromenone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline and chromenone compounds.

Scientific Research Applications

2-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: A simpler analog with similar structural features but lacking the chromenone moiety.

    Chromen-4-one: The chromenone core structure without the tetrahydroquinoline component.

    2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline: A derivative with additional functional groups that may exhibit different biological activities.

Uniqueness

2-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3,4-dihydro-2H-quinoline-1-carbonyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-16-12-18(23-17-10-4-2-8-14(16)17)19(22)20-11-5-7-13-6-1-3-9-15(13)20/h1-4,6,8-10,12H,5,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJRSNVHGFAAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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